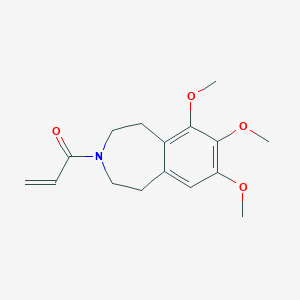

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound is a derivative of the natural alkaloid, aporphine, which has been found to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects.

Scientific Research Applications

Crystallographic Insights and Molecular Interactions

- Hydrogen-Bonded Supramolecular Assembly : Tetrahydro-1-benzazepines, with various substituents, demonstrate diverse hydrogen-bonded supramolecular assemblies, showcasing the influence of pendant heterocyclic substituents on the crystallization behavior and molecular packing. These insights are crucial for understanding the structural basis of molecular interactions and designing compounds with desired physical properties (Blanco et al., 2012).

Synthetic Approaches and Chemical Transformations

- Synthesis of Tetrahydro-1-benzazepines : Novel synthetic methodologies have been developed for tetrahydro-1-benzazepines and related compounds, offering pathways for generating structurally diverse molecules. These methods enable the exploration of new compounds with potential biological activities, highlighting the versatility of tetrahydro-1-benzazepines as scaffolds in medicinal chemistry (Macías et al., 2011).

Potential Therapeutic Applications

- Antiparasitic Activity : Certain tetrahydro-1-benzazepines exhibit potential antiparasitic activity, suggesting their use in treating diseases like chagas disease and leishmaniasis. These findings underscore the importance of structural studies in identifying compounds with therapeutic potential (Macías et al., 2016).

Molecular Structure and Properties

- X-ray Diffraction Studies : Detailed X-ray diffraction studies provide valuable insights into the molecular structure of tetrahydro-1-benzazepines, aiding in the understanding of their chemical and physical properties. These studies are foundational for the rational design of molecules with desired characteristics (Acosta et al., 2010).

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

For instance, some TMP-bearing compounds have been found to inhibit Taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate ERK2 protein, and inhibit ERKs phosphorylation .

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of biochemical pathways due to their diverse bioactivity effects .

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects and have shown promising anti-fungal and anti-bacterial properties .

properties

IUPAC Name |

1-(6,7,8-trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-5-14(18)17-8-6-11-10-13(19-2)16(21-4)15(20-3)12(11)7-9-17/h5,10H,1,6-9H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLAPGAZPZPJOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2CCN(CCC2=C1)C(=O)C=C)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6,7,8-Trimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802448.png)

![N-(benzo[b]thiophen-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2802459.png)

![4-({5-Chloropyrazolo[1,5-a]pyrimidin-3-yl}methyl)-decahydroquinoxalin-2-one](/img/structure/B2802463.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-yl)propanamide](/img/structure/B2802464.png)